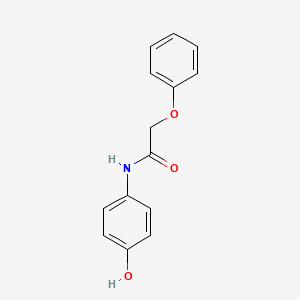

N-(4-hydroxyphenyl)-2-phenoxyacetamide

Description

Historical Context and Evolution of Research Interest

While a definitive historical timeline for the synthesis of N-(4-hydroxyphenyl)-2-phenoxyacetamide is not extensively documented, the origins of its constituent parts are well-established. The parent compound, N-(4-hydroxyphenyl)acetamide (paracetamol), was first synthesized by Harmon Northrop Morse in 1878. openaccessjournals.com Its journey into clinical use began in 1887, marking a significant milestone in the history of pharmaceuticals. openaccessjournals.com

Parallel to this, the foundational chemistry of the phenoxy moiety was also being explored. Phenoxyacetic acid was first prepared in 1880. wikipedia.org The biological significance of the phenoxy scaffold gained considerable attention in the early 1940s with the discovery of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgcambridge.orgresearch-solution.com These compounds demonstrated the potent effects that phenoxy-containing molecules could exert on biological systems.

The convergence of these two areas of research, namely the study of N-arylacetamides and phenoxy compounds, has paved the way for the synthesis and investigation of hybrid molecules like this compound. The evolution of research interest has been driven by the quest for new molecules with improved or novel biological activities, leveraging the known properties of the parent structures.

Contemporary Significance in Chemical Biology and Drug Discovery Efforts

In the modern scientific landscape, this compound and its derivatives are of considerable interest in chemical biology and drug discovery. The phenoxyacetamide scaffold is recognized as a "privileged structure," meaning it can bind to multiple biological targets with high affinity. This versatility has made it a focal point for the development of novel therapeutic agents.

Recent research has highlighted the potential of phenoxyacetamide derivatives in a variety of therapeutic areas:

Anticancer Agents: Certain phenoxyacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that some of these compounds can induce apoptosis (programmed cell death) in liver and breast cancer cells. mdpi.com

Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new antimicrobial compounds. Phenoxyacetamide derivatives have been explored as inhibitors of bacterial virulence factors, such as the type III secretion system in Pseudomonas aeruginosa, offering a novel approach to combating bacterial infections.

Metabolic Disorders: The phenoxyacetamide scaffold has been utilized in the design of agonists for receptors involved in metabolic diseases. For example, derivatives have been developed as agonists of the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.

Enzyme Inhibition: Researchers have successfully identified phenoxyacetamide derivatives as inhibitors of various enzymes. One notable example is the discovery of these compounds as inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase implicated in certain types of leukemia. nih.govsci-hub.se

The contemporary significance of this class of compounds lies in their adaptability and the potential to fine-tune their biological activity through chemical modification.

Overview of Key Research Paradigms Applied to Phenoxyacetamide Derivatives

The investigation of this compound and its analogs is propelled by a range of modern research paradigms that integrate computational and experimental approaches to accelerate the discovery and optimization of new bioactive molecules.

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. Computational techniques such as virtual screening and molecular docking are employed to screen large libraries of virtual compounds and predict their binding modes and affinities. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, virtual screening has been used to identify phenoxyacetamide derivatives as potential inhibitors of enzymes like DOT1L. nih.govsci-hub.se

Fragment-Based Drug Design (FBDD): FBDD is a strategy that starts with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to the target of interest. nih.govfrontiersin.orgpharmacelera.comnih.gov These fragments are then grown or linked together to create more potent lead compounds. The phenoxyacetamide scaffold can be considered a key fragment that can be elaborated upon to develop new drugs.

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds for a specific biological activity. frontiersin.org This method allows for the rapid identification of "hits" from large chemical libraries, which can then be further optimized. Libraries of phenoxyacetamide derivatives can be screened using HTS to identify compounds with desired therapeutic effects.

Structure-Activity Relationship (SAR) Studies: SAR studies are a cornerstone of medicinal chemistry. They involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. This iterative process helps to identify the key structural features required for activity and to optimize the potency and selectivity of a lead compound. For phenoxyacetamide derivatives, SAR studies have been crucial in identifying modifications that enhance their anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

These research paradigms, often used in combination, provide a powerful toolkit for the exploration of the chemical and biological properties of this compound and its derivatives, driving innovation in drug discovery and chemical biology.

Detailed Research Findings

The following tables present a selection of research findings on phenoxyacetamide derivatives, illustrating their diverse biological activities.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound I (a 2,4,5-trichlorophenoxy acetamide (B32628) derivative) | HepG2 (Liver Cancer) | 1.43 | mdpi.com |

| Compound II (a 2,4,5-trichlorophenoxy acetamide derivative) | HepG2 (Liver Cancer) | 6.52 | mdpi.com |

| 5-Fluorouracil (Reference Drug) | HepG2 (Liver Cancer) | 5.32 | mdpi.com |

| Compound I (a 2,4,5-trichlorophenoxy acetamide derivative) | MCF-7 (Breast Cancer) | 10.51 | mdpi.com |

| Compound | Activity | Model | Observation | Reference |

|---|---|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Anti-inflammatory | Carrageenan-induced paw edema | Exhibited significant anti-inflammatory activity | researchgate.net |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Analgesic | Acetic acid-induced writhing | Demonstrated notable analgesic effects | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-12-8-6-11(7-9-12)15-14(17)10-18-13-4-2-1-3-5-13/h1-9,16H,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUGSTAFPSRNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Hydroxyphenyl 2 Phenoxyacetamide

Diverse Synthetic Routes and Reaction Conditions

The construction of the N-(4-hydroxyphenyl)-2-phenoxyacetamide scaffold primarily involves the formation of an amide bond between a 4-aminophenol (B1666318) moiety and a phenoxyacetic acid precursor. The specific choice of reagents and reaction conditions can be tailored to optimize yield, purity, and environmental impact.

Conventional and Optimized Synthetic Procedures

A primary and highly effective method for synthesizing this compound is the acylation of 4-aminophenol with phenoxyacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-aminophenol attacks the electrophilic carbonyl carbon of the acyl chloride.

A representative procedure for a similar reaction involves dissolving 4-aminophenol in a suitable solvent, such as pure acetic acid, and cooling the mixture in an ice bath. nih.gov Phenoxyacetyl chloride is then added portion-wise while stirring. The use of a base, such as pyridine (B92270) or sodium acetate (B1210297), is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. aber.ac.ukarchivepp.com After the reaction is complete, the product can often be precipitated by the addition of water, filtered, and purified by recrystallization from a suitable solvent like aqueous ethanol. nih.gov

Table 1: Conventional Synthesis of this compound

| Step | Reagents & Conditions | Purpose |

| 1 | 4-Aminophenol, Acetic Acid (solvent) | Dissolution of the amine reactant. |

| 2 | Phenoxyacetyl Chloride, 0-5 °C | Acylating agent, added slowly to control the exothermic reaction. |

| 3 | Pyridine or Sodium Acetate | Base to neutralize HCl byproduct. |

| 4 | Stirring at room temperature | Allow the reaction to proceed to completion. |

| 5 | Water | Precipitation of the crude product. |

| 6 | Filtration and Recrystallization (e.g., from ethanol/water) | Isolation and purification of the final product. |

An alternative, though less direct, conventional route involves the coupling of phenoxyacetic acid with 4-aminophenol using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this amide bond formation. researchgate.net

Application of Green Chemistry Principles in Synthesis

In line with the growing importance of sustainable chemical manufacturing, principles of green chemistry can be applied to the synthesis of this compound. Key areas of improvement include the use of safer solvents, energy-efficient reaction conditions, and catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. openaccessjournals.comgalaxypub.corsc.org The synthesis of phenoxyacetamide derivatives can be efficiently conducted under microwave irradiation, sometimes even in the absence of a traditional solvent. nih.gov This technique offers a significant improvement over conventional heating methods, which often require prolonged reaction times at high temperatures. openaccessjournals.com

The choice of solvent is another critical aspect of green synthesis. Replacing hazardous solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, can significantly reduce the environmental footprint of the synthesis. researchgate.netmdpi.com For instance, the synthesis of related acetamides has been successfully carried out in greener solvents like water or ethanol. researchgate.netnih.gov

Catalytic approaches that minimize waste are also at the forefront of green chemistry. While the direct amide condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, catalytic methods are being developed to overcome this hurdle, thus improving atom economy by avoiding the use of stoichiometric activating agents. nih.gov

Scale-Up Considerations for Research Purposes

Transitioning the synthesis of this compound from a laboratory bench scale to a larger scale for extensive research requires careful consideration of several factors to ensure safety, reproducibility, and efficiency. nih.gov

Key considerations include:

Heat Transfer: The acylation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized overheating and the formation of byproducts. Therefore, efficient stirring and controlled addition of reagents are critical. The use of jacketed reactors with precise temperature control is standard practice.

Mixing: Homogeneous mixing of reactants is essential for consistent reaction progress and to avoid localized high concentrations of reagents. The efficiency of stirring becomes more critical in larger vessels.

Work-up and Purification: Isolation and purification methods must be scalable. While laboratory-scale purification might rely on column chromatography, this can be cumbersome and expensive on a larger scale. Developing robust crystallization procedures is often the preferred method for purification in a scale-up scenario.

Safety: A thorough risk assessment of the process is paramount. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and safe handling of all chemicals involved. nih.gov

Strategies for Structural Modification and Analog Synthesis

To explore the structure-activity relationships (SAR) and to optimize potential biological activities, the this compound scaffold can be systematically modified. The primary sites for modification are the two phenyl rings and the acetamide (B32628) linker. nih.gov

Introduction of Substituents on Phenyl Rings

The electronic and steric properties of the molecule can be fine-tuned by introducing a variety of substituents onto either the phenoxy ring or the N-phenyl ring.

On the Phenoxy Ring: Substituted phenols can be used as starting materials in a Williamson ether synthesis with an appropriate chloroacetamide, or substituted phenoxyacetic acids can be synthesized and subsequently coupled with 4-aminophenol. nih.gov This allows for the introduction of a wide range of functional groups.

Table 2: Examples of Synthesized Phenoxyacetamide Derivatives with Substitutions on the Phenoxy Ring

| Substituent (Position on Phenoxy Ring) | Synthetic Precursor | Reference |

| 4-Nitro | 2-(4-nitrophenoxy)acetic acid | |

| 4-Chloro | 2-(4-chlorophenoxy)acetic acid | |

| 2,4-Dimethyl | 2-(2,4-dimethylphenoxy)acetic acid | nih.gov |

| 4-Bromo | 4-bromophenol | nih.gov |

On the N-Phenyl Ring: Starting with substituted 4-aminophenols allows for modifications on the N-phenyl ring. These precursors can be synthesized through various methods, including the reduction of the corresponding substituted nitrophenols.

Table 3: Examples of Synthesized N-Aryl Acetamide Derivatives with Substitutions on the N-Phenyl Ring

| Substituent (Position on N-Phenyl Ring) | Synthetic Precursor | Reference |

| 2-Methyl | 4-Amino-3-methylphenol | |

| 3-Bromo | 4-Amino-2-bromophenol | |

| 2-Fluoro | 4-Amino-3-fluorophenol | |

| 2,5-Dimethyl | 4-Amino-2,5-dimethylphenol |

Modifications of the Acetamide Linker

The acetamide linker itself can be a target for modification to alter the compound's conformational flexibility, polarity, and hydrogen bonding capabilities. aber.ac.uk

One approach is to replace the acetamide moiety with other functionalities. For instance, the amide bond can be formed using different amino acids, leading to peptide-like structures. Another strategy involves altering the length of the linker by using, for example, phenoxypropionic acid instead of phenoxyacetic acid.

Furthermore, the hydrogen on the amide nitrogen can be substituted with an alkyl or other groups, which can influence the molecule's properties. This is typically achieved by reacting the parent this compound with an appropriate alkyl halide in the presence of a base.

Table 4: Conceptual Modifications of the Acetamide Linker

| Modification Type | Conceptual Change | Potential Impact |

| Chain Extension | Replacing phenoxyacetic acid with phenoxypropionic acid | Alters the distance and spatial orientation between the two aromatic rings. |

| N-Alkylation | Alkylation of the amide nitrogen | Removes the hydrogen bond donor capability of the amide and increases lipophilicity. |

| Amide Bond Bioisosteres | Replacement of the amide bond with, for example, a reverse amide or an ester | Changes the hydrogen bonding pattern and metabolic stability. |

| Introduction of Rigidity | Incorporating the linker into a cyclic structure | Restricts conformational freedom, which can lead to higher selectivity for a biological target. |

Exploration of Bioisosteric Replacements

Bioisosterism is a fundamental strategy in medicinal chemistry aimed at optimizing lead compounds by substituting specific atoms or groups with others that have similar physicochemical properties. This approach can enhance potency, selectivity, improve pharmacokinetic profiles, and reduce toxicity. acs.orgnih.gov For this compound, several key structural motifs are prime candidates for bioisosteric replacement to address potential metabolic liabilities and fine-tune biological activity.

The phenolic hydroxyl group, while often crucial for target interaction, is a common site for metabolic conjugation, such as glucuronidation, which can lead to rapid excretion and poor oral bioavailability. nih.govresearchgate.net To mitigate this, various acidic functional groups can be employed as bioisosteres to mimic the hydrogen bond donor capability of the phenol. nih.govu-tokyo.ac.jp These replacements aim to preserve the essential interactions with a biological target while improving metabolic stability. researchgate.net

Another key target for modification is the central amide bond. Amide linkages are susceptible to enzymatic hydrolysis by proteases, which can limit the in vivo half-life of a compound. sci-hub.se Replacing the amide with more stable isosteres can significantly enhance metabolic stability. acs.orgnih.gov Heterocyclic rings are frequently used as amide bond surrogates as they can maintain the necessary geometry for biological activity while being resistant to hydrolysis. sci-hub.se

The phenoxy ether linkage and the phenyl rings themselves also offer opportunities for modification. Replacing the ether oxygen or the aromatic rings can modulate the compound's conformation, lipophilicity, and electronic properties, which can influence target binding and selectivity. nih.govnih.gov

Below is a table summarizing potential bioisosteric replacements for the key functional groups of this compound.

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Phenolic -OH | Hydroxamic acid, N-acyl sulfonamide, Tetrazole, Pyridone, Benzimidazolone nih.govresearchgate.net | Mimic acidic proton, maintain hydrogen bonding, improve metabolic stability against conjugation. nih.gov |

| Amide -CO-NH- | 1,2,3-Triazole, Oxadiazole, Fluoroalkene, Trifluoroethylamine, Thioamide acs.orgnih.govsci-hub.se | Increase metabolic stability against hydrolysis, constrain conformation, alter hydrogen bonding capacity. acs.orgsci-hub.se |

| Ether -O- | Thioether (-S-), Methylene (B1212753) (-CH₂-), Sulfone (-SO₂-) | Alter bond angles, lipophilicity, and metabolic stability. |

| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane (BCP), Cubane nih.gov | Modulate electronic properties, solubility, and metabolic profile; explore novel chemical space. nih.gov |

Combinatorial and Parallel Synthesis Approaches for Compound Libraries

To efficiently explore the structure-activity relationships (SAR) of this compound, combinatorial and parallel synthesis techniques are invaluable. These high-throughput methods allow for the rapid generation of large, diverse libraries of analogues, which is essential for optimizing lead compounds. nih.gov

A prevalent solution-phase parallel synthesis strategy begins with a diverse set of substituted phenols, which are reacted with a haloacetyl halide (e.g., chloroacetyl chloride) to generate a library of phenoxyacetyl chloride intermediates. These intermediates can then be reacted in parallel with a variety of substituted anilines, including 4-aminophenol and its derivatives, to yield the final this compound analogues. This process is often conducted in multi-well plates, enabling the simultaneous synthesis and purification of numerous compounds.

Solid-phase synthesis offers a more streamlined approach for library creation. In a typical solid-phase synthesis, 4-aminophenol can be anchored to a polymer resin. The immobilized amine is then acylated with a diverse collection of pre-synthesized or commercially available phenoxyacetic acids. The key advantage of this method is the simplification of purification; excess reagents and by-products are removed by simple washing of the resin. The final products are then cleaved from the solid support in high purity.

These synthetic strategies allow for systematic variation at multiple points of the this compound scaffold. By utilizing diverse building blocks—substituted phenols, various linkers to replace the acetyl group, and a wide range of anilines—chemists can comprehensively map the chemical space around the core structure.

The following table illustrates a hypothetical compound library generated through such a combinatorial approach, showcasing the structural diversity that can be achieved.

| Compound ID | Phenoxy Substituent (R¹) | Linker (X) | Hydroxyphenyl Substituent (R²) |

| L-001 | 4-Chloro | -O-CH₂-CO-NH- | H |

| L-002 | 3-Trifluoromethyl | -O-CH₂-CO-NH- | H |

| L-003 | H | -O-CH₂-CO-NH- | 3-Fluoro |

| L-004 | 4-Chloro | -O-CH₂-CO-NH- | 3-Fluoro |

| L-005 | H | -S-CH₂-CO-NH- | H |

| L-006 | 4-Chloro | -S-CH₂-CO-NH- | 3-Fluoro |

| L-007 | 3-Trifluoromethyl | -O-CH(CH₃)-CO-NH- | H |

This systematic generation of analogues is crucial for developing a deep understanding of the SAR and for identifying candidates with optimized properties.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Pharmacophoric Features

The biological activity of a compound is intrinsically linked to its three-dimensional arrangement of chemical features that interact with a biological target. This collection of essential features is known as a pharmacophore. For N-(4-hydroxyphenyl)-2-phenoxyacetamide, the key pharmacophoric elements are derived from its constituent parts: the N-(4-hydroxyphenyl)acetamide core and the 2-phenoxy group.

Identification of Essential Structural Motifs for Biological Interaction

The this compound scaffold is comprised of several key structural motifs that are crucial for its biological interactions. The acetamide (B32628) linkage provides a rigid plane and potential hydrogen bonding sites. The two aromatic rings, the hydroxyphenyl and the phenoxy moieties, offer opportunities for various interactions such as pi-pi stacking and hydrophobic interactions with biological targets.

The general structure of phenoxyacetamide derivatives has been identified as a promising scaffold for various therapeutic targets. For instance, phenoxyacetamide-based compounds have been explored as free fatty acid receptor 1 (FFA1) agonists for the treatment of type 2 diabetes nih.gov. In these studies, the amide linker was found to be a critical component for activity. Furthermore, the N-phenyl-2-(phenyl-amino) acetamide scaffold has been investigated for developing factor VIIa inhibitors with anticoagulant activity, highlighting the importance of the acetamide core in molecular recognition ijper.org.

Contribution of Hydroxyl and Phenoxy Moieties to Activity

The hydroxyl (-OH) group on the phenyl ring and the phenoxy (-O-C6H5) group are pivotal to the biological profile of this compound. The phenolic hydroxyl group is a well-known contributor to the biological and pharmaceutical activities of many compounds researchgate.net. It can act as both a hydrogen bond donor and acceptor, which is critical for anchoring the molecule within a receptor's binding site. The position and number of hydroxyl groups on a phenyl ring are known to be strongly correlated with the antioxidant activity of phenolic acids researchgate.net. In natural coumarins, phenolic hydroxyl groups have been shown to have a beneficial effect on their antioxidant and antiproliferative activities pjmhsonline.com.

The phenoxy moiety contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes and access its target. The aromatic nature of the phenoxy ring allows for hydrophobic and pi-stacking interactions with the target protein. Studies on 2-(substituted phenoxy) acetamide derivatives have shown that modifications on the phenoxy ring can significantly impact their biological activities, including anticancer, anti-inflammatory, and analgesic effects researchgate.net. For example, the introduction of substituents on the phenoxy ring of N-phenyl-2-phenoxyacetamide derivatives has been a key strategy in developing potent inhibitors for various enzymes researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are instrumental in understanding how the chemical structure of a compound relates to its biological activity in a quantitative manner. These models use statistical methods to correlate physicochemical properties of molecules with their biological potency.

Development of Predictive Models for Biological Potency

For the broader class of phenoxyacetamide derivatives, QSAR models have been successfully developed to predict their biological potency. For example, a QSAR study on a series of 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors resulted in a statistically significant model with good predictive ability researchgate.net. The best-developed model showed a high regression coefficient (r²) of 0.9033 and a cross-validated r² (q²) of 0.8376, indicating its robustness researchgate.net. Such models are crucial for prioritizing the synthesis of new analogues with potentially enhanced activity.

The development of these models typically involves calculating a wide range of molecular descriptors and then selecting the most relevant ones through statistical techniques like multiple linear regression (MLR) or more complex methods like artificial neural networks (ANN) jmaterenvironsci.com. The goal is to create a model that is not only descriptive of the training set of compounds but also predictive for new, untested molecules.

Identification of Physicochemical Descriptors Influencing Activity

Through QSAR modeling, specific physicochemical descriptors that influence the biological activity of phenoxyacetamide derivatives have been identified. In the study of MAO inhibitors, molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and beta polarizability were found to be key descriptors researchgate.net.

A positive correlation with molecular weight suggested that bulkier groups might be favorable for higher inhibitory activity researchgate.net. The negative correlation with HOMO energy indicated that the presence of electrophilic groups could enhance the activity researchgate.net. Beta polarizability, which also showed a negative correlation, suggested that less polar groups could lead to better activity researchgate.net. These findings provide valuable guidance for the rational design of new, more potent inhibitors.

Table 1: Key Physicochemical Descriptors from a QSAR Study on Phenoxyacetamide Analogues as MAO Inhibitors researchgate.net

| Descriptor | Correlation with Activity | Implication for Design |

| Molecular Weight (MW) | Positive | Larger, bulkier substituents may increase potency. |

| HOMO Energy | Negative | Incorporation of electron-withdrawing groups may be beneficial. |

| Beta Polarizability | Negative | Reducing the overall polarity of the molecule could improve activity. |

Rational Design and Optimization of Novel Analogs

The insights gained from SAR and QSAR studies form the foundation for the rational design and optimization of novel analogs of this compound. The goal is to modify the parent structure to enhance its potency, selectivity, and pharmacokinetic properties.

The modular nature of the this compound scaffold, with its distinct phenyl, acetamide, and phenoxy components, allows for systematic modifications. For instance, the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues has been reported, where the core structure was modified to explore new biologically active compounds researchgate.net.

In another example, a pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics was developed, demonstrating how the phenoxyacetamide scaffold can be significantly altered to create compounds with desired therapeutic profiles while minimizing undesirable effects nih.gov. The identification of phenoxyacetamide derivatives as novel DOT1L inhibitors through virtual screening further underscores the potential of this scaffold in generating leads for diverse therapeutic targets nih.gov. These examples showcase how a deep understanding of the molecule's SAR and the application of rational design principles can lead to the discovery of new and improved therapeutic agents.

Ligand-Based Drug Design Strategies

Ligand-based drug design is a powerful approach employed when the three-dimensional structure of the biological target is unknown. nih.gov This methodology relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which encapsulates the essential structural features required for biological activity. nih.gov Quantitative structure-activity relationship (QSAR) studies are a cornerstone of this approach, correlating the chemical structures of a series of compounds with their biological effects. researchgate.net

The this compound scaffold has been the subject of numerous medicinal chemistry campaigns, leading to the development of derivatives with a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-mycobacterial properties. nih.govmdpi.com These studies provide valuable insights into the SAR of this chemical class.

A generalized SAR for phenoxyacetamide derivatives, based on various studies, can be summarized as follows:

The Phenoxy Ring: Substitutions on this ring significantly influence activity. For instance, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs, the presence of halogen atoms enhanced anti-inflammatory activity, while a nitro group was beneficial for anti-cancer and analgesic activities. nih.gov

The N-Aryl Ring (4-hydroxyphenyl in the parent compound): The substitution pattern on this ring is critical for potency and selectivity. In the development of FFA1 agonists, for example, various substitutions on the N-phenyl ring were explored to optimize activity and physicochemical properties. nih.gov For a series of N-aryl acetamide triazolopyridazines, electron-withdrawing groups on the aryl tail were preferred, with a 3,4-dichloro substitution pattern showing synergistic effects. nih.gov

The following table summarizes SAR findings for various phenoxyacetamide derivatives targeting different biological systems.

| Target/Activity | Scaffold/Derivative Class | Key SAR Findings | Reference |

| Free Fatty Acid Receptor 1 (FFA1) Agonism | Phenoxyacetamide-based derivatives | The 3-methyl derivative of a novel phenoxyacetamide series was found to be the most active against FFAR1. researchgate.net | researchgate.net |

| Monoamine Oxidase (MAO) Inhibition | 2-Phenoxyacetamide analogues | For MAO-B inhibition, higher molecular weight compounds were favored. Electrophilic groups and less polar substituents were also found to increase activity. researchgate.net | researchgate.net |

| Anti-mycobacterial Activity | Phenoxy acetic acid analogues | Novel phenoxy acetic acid derivatives showed promising activities against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov | nih.gov |

| Anticancer Activity | Phenoxyacetamide derivatives | A study of novel phenoxyacetamide derivatives against liver cancer cells (HepG2) identified a compound that was a potent inducer of apoptosis through PARP-1 inhibition. mdpi.com | mdpi.com |

| Antimalarial Activity | N-Aryl acetamides | Substitution on the pendant aryl ring with small groups at the 4-position is crucial for antimalarial activity. acs.org | acs.org |

These examples highlight how ligand-based design principles have been applied to the phenoxyacetamide scaffold. By systematically modifying the core structure and analyzing the resulting changes in biological activity, researchers can build robust SAR models to guide the design of new therapeutic agents.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. selcia.com These "hits" are then optimized and grown into more potent, drug-like molecules. selcia.com The key advantage of FBDD is that it allows for a more efficient exploration of chemical space with a smaller number of compounds compared to HTS. nih.gov

The structure of this compound can be deconstructed into three key fragments, each of which could potentially be identified in a fragment screen and serve as a starting point for a drug discovery program:

4-Hydroxyphenol: This fragment is a common motif in biologically active molecules and can participate in hydrogen bonding interactions through its hydroxyl group.

Phenoxy group: This lipophilic fragment can engage in hydrophobic interactions within a binding pocket.

Acetamide core: This central linker provides a scaffold for orienting the other two fragments and can itself form hydrogen bonds.

In a typical FBDD campaign, a library of fragments would be screened against the target of interest using biophysical techniques such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography to detect weak binding events. selcia.comnmxresearch.com Once a fragment hit is identified, it can be optimized using several strategies:

Fragment Growing: The fragment is extended by adding new functional groups to pick up additional interactions with the target, thereby increasing potency. selcia.com

Fragment Merging: Two or more fragments that bind to different but adjacent sites on the target are combined to create a larger, more potent molecule. selcia.com

Fragment Linking: Two fragments that bind to distinct sites are connected via a linker to generate a single high-affinity ligand. selcia.com

The design of fragment libraries is crucial for the success of an FBDD campaign. Libraries are often designed based on the "Rule of Three," which suggests that fragments should have a molecular weight ≤ 300 Da, a cLogP ≤ 3, and no more than 3 hydrogen bond donors and acceptors. selcia.com Modern libraries also prioritize 3D-shape diversity and functional diversity to maximize the coverage of relevant chemical space. nih.gov

The following table outlines the key fragments of this compound and their potential roles in a hypothetical FBDD program.

| Fragment | Potential Interactions | Hypothetical FBDD Application |

| 4-Hydroxyphenol | Hydrogen bond donor/acceptor | Could be identified as a hit that anchors in a polar region of a binding site. Subsequent "growing" could involve modifying the phenyl ring or adding substituents to the hydroxyl group. |

| Phenoxy group | Hydrophobic interactions, pi-stacking | Might be found to bind in a greasy pocket. Optimization could involve adding substituents to the phenyl ring to improve binding or modulate physicochemical properties. |

| Acetamide | Hydrogen bond donor/acceptor, scaffold | Could serve as a central scaffold to link other identified fragments or as a starting point for growing into adjacent pockets. |

By leveraging the principles of FBDD, the constituent parts of this compound can be seen as valuable starting points for the rational design of novel inhibitors for a variety of biological targets.

Mechanistic Investigations of Biological Activity

Identification and Characterization of Molecular Targets

The precise molecular targets of N-(4-hydroxyphenyl)-2-phenoxyacetamide have not been definitively identified in the available scientific literature. However, research on analogous compounds suggests potential interactions with key cellular enzymes.

Enzyme Inhibition and Activation Studies

Derivatives of phenoxyacetamide have been explored for their enzyme-inhibiting properties. For instance, a study on a series of N-(2-carboxyphenyl)-4-phenoxyacetamide derivatives identified them as inhibitors of prostaglandin (B15479496) synthetase, a key enzyme in the inflammatory pathway. nih.gov Another study focused on N-(4-acetamidophenyl)-2-substituted phenoxy acetamide (B32628) derivatives and their inhibitory effects on the proteinase enzyme trypsin. researchgate.net

While these studies establish a precedent for enzyme inhibition within the broader phenoxyacetamide class, specific data on which enzymes are directly inhibited or activated by this compound, along with kinetic data such as IC₅₀ or Kᵢ values, are not currently available in the reviewed literature.

Receptor Binding and Modulation Assays

There is a lack of specific receptor binding and modulation assay data for this compound in the public domain. Elucidating whether this compound interacts with specific cellular receptors, and whether it acts as an agonist, antagonist, or allosteric modulator, would require dedicated screening and functional assays. nih.govnih.gov

Protein-Ligand Interaction Profiling (e.g., SPR, ITC)

Detailed protein-ligand interaction profiling for this compound using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) has not been reported. These methods are crucial for determining the binding affinity, kinetics, and thermodynamic parameters of the interaction between a ligand and its protein target. biorxiv.orgnih.gov Such studies would be invaluable in identifying the direct molecular partners of this compound and validating potential targets.

Cellular and Subcellular Studies (In Vitro Models)

In vitro studies on novel phenoxyacetamide derivatives have provided the most substantial evidence for their biological effects at the cellular level, particularly concerning the induction of apoptosis and alteration of the cell cycle in cancer cell lines. A key study on a novel phenoxyacetamide derivative, referred to as "compound I," in human hepatocellular carcinoma (HepG2) cells has shed light on these processes. mdpi.comnih.gov

Modulation of Specific Cellular Signaling Pathways

The anticancer activity of the phenoxyacetamide derivative, compound I, is linked to its ability to modulate signaling pathways that control apoptosis. Research indicates that this compound can trigger both the intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) apoptotic pathways. mdpi.com A significant finding is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of the caspase cascade, ultimately culminating in apoptosis. The study suggests that the intrinsic pathway is the dominant mechanism of action for this compound. mdpi.com

Effects on Cell Cycle Progression and Apoptosis Induction

Treatment of HepG2 cells with the phenoxyacetamide derivative, compound I, has been shown to induce significant changes in cell cycle progression and promote apoptosis. mdpi.comnih.gov

Cell Cycle Analysis

Flow cytometry analysis revealed that compound I causes cell cycle arrest at the G1/S phases, thereby inhibiting the proliferation of HepG2 cells. mdpi.com Compared to untreated control cells, there was a noticeable increase in the percentage of cells in the G0/G1 and S phases of the cell cycle. nih.gov

| Cell Cycle Phase | Control Cells (%) | Compound I-Treated Cells (%) |

|---|---|---|

| G0/G1 | 49.12 | 55.03 |

| S | 28.75 | 34.51 |

| G2/M | 22.13 | 10.46 |

Apoptosis Induction

The induction of apoptosis is a hallmark of the activity of this class of compounds. Treatment with compound I led to a significant increase in both early and late apoptotic cell populations in HepG2 cells. mdpi.comnih.gov The total apoptotic cell death was enhanced by approximately 24.51-fold compared to control cells. mdpi.com Annexin V-positive staining confirmed the induction of apoptosis. nih.gov

| Parameter | Control Cells (%) | Treated Cells (%) | Fold Increase |

|---|---|---|---|

| Early Apoptosis | 0.57 | 7.55 | ~24.51 (Total Apoptosis) |

| Late Apoptosis | 0.49 | 5.53 |

These findings from a closely related phenoxyacetamide derivative strongly suggest that this compound may also exert its biological effects through the modulation of critical signaling pathways that govern cell cycle progression and apoptosis. However, direct experimental validation on this specific compound is necessary to confirm these mechanistic details.

Gene Expression and Proteomic Changes in Cultured Cells

There is currently no publicly available research detailing the specific changes in gene expression or the proteomic profile of cultured cells upon treatment with this compound. Studies that would typically employ techniques such as microarray analysis, RNA-sequencing, or mass spectrometry to identify regulated genes and proteins have not been published for this compound.

Subcellular Localization and Organelle-Specific Effects

Information regarding the subcellular localization of this compound is not present in the available scientific literature. Consequently, there are no reports on its potential organelle-specific effects, such as accumulation in the mitochondria, endoplasmic reticulum, or lysosomes, which could provide insights into its mechanism of action.

Preclinical Pharmacodynamic Investigations (Ex Vivo and Animal Models – Focusing on Mechanism)

While preclinical studies are crucial for understanding a compound's biological effects in a whole organism, specific research into the pharmacodynamics of this compound is not described in the accessible literature.

Exploration of Disease Pathophysiology Modulation in Animal Models

There are no published studies that have investigated the modulation of disease pathophysiology in animal models specifically using this compound. Research on related analogs has explored analgesic and anti-inflammatory properties in rodent models. For instance, studies on 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide have demonstrated analgesic and antipyretic effects without the hepatotoxicity associated with its parent compound. Another related molecule, N-(2-hydroxyphenyl)acetamide, has been shown to suppress the RANK/RANKL pathway in a rat model of collagen-induced arthritis and protect against acute kidney injury in mice through anti-inflammatory and anti-oxidant mechanisms. However, these findings cannot be directly extrapolated to this compound.

Target Engagement Studies in Biological Systems

No target engagement studies for this compound have been reported. Such studies are essential to confirm that the compound interacts with its intended molecular target in a biological system and to understand the relationship between target binding and the observed pharmacological effect.

Identification of Biomarkers of Mechanism in Animal Models

In the absence of animal model studies for this compound, there has been no identification of specific biomarkers that could indicate its mechanism of action.

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are cornerstones of computational drug discovery and materials science. They are used to predict how a ligand, such as N-(4-hydroxyphenyl)-2-phenoxyacetamide, might interact with a biological target and to study its behavior over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is frequently employed to understand how a potential drug molecule might fit into the binding site of a target protein.

In studies involving phenoxyacetamide derivatives, molecular docking has been used to identify potential inhibitors for various enzymes. For instance, a hierarchical docking-based virtual screening was performed to identify novel inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase implicated in acute leukemias. nih.gov This screening identified several promising phenoxyacetamide-derived hits. nih.gov Similarly, docking studies on phenoxyacetanilide derivatives against the cyclooxygenase-2 (COX-2) enzyme helped to identify their binding sites and predict their binding strength. semanticscholar.orgresearchgate.net Other research has used docking to explore acetamide (B32628) derivatives as potential inhibitors for Monoamine Oxidase A (MAO A), a target in the treatment of depression. researchgate.net

The primary outputs of these studies are docking scores, which estimate the binding affinity, and the predicted binding pose, which shows the specific interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the amino acid residues of the protein. nih.gov For example, one phenoxyacetamide derivative, referred to as L03, showed a very low glide score (a measure of binding affinity) of -12.281 when docked into DOT1L, indicating a strong potential interaction. nih.gov

| Compound ID | Glide Score (kcal/mol) | Calculated Binding Free Energy (kJ/mol) |

|---|---|---|

| L01 | -11.015 | -288.5 ± 15.9 |

| L03 | -12.281 | -303.9 ± 16.5 |

| L04 | -11.452 | -280.1 ± 14.7 |

| L05 | -11.237 | -285.3 ± 15.1 |

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the stability and conformational dynamics of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, providing a view of the ligand's flexibility and how it adapts its shape within the binding pocket.

For the phenoxyacetamide derivatives identified as potential DOT1L inhibitors, MD simulations were conducted to confirm the stability of the docked poses. nih.gov The results indicated that the hit compounds could reach a stable equilibrium within the DOT1L binding site, suggesting that the binding mode predicted by docking is likely maintained. nih.govsci-hub.se The stability of the complex during an MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing major conformational changes. mdpi.com These simulations are crucial for validating docking results and understanding the dynamic nature of the protein-ligand interactions. mdpi.com

While docking provides a quick estimate of binding affinity, more rigorous methods like binding free energy calculations are used for more accurate predictions. These calculations often employ methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov These "end-point" methods calculate the free energy of binding by analyzing snapshots from an MD simulation trajectory. ambermd.org

The calculation involves a thermodynamic cycle that breaks down the binding process into several components, including molecular mechanics energy in the gas phase and solvation free energies. ambermd.org Solvation energy, which accounts for the effect of the solvent (typically water) on the interaction, is a critical component. nih.gov Studies on N-(substituted phenyl)-2-cyanoacetamides have shown that solvent polarity can significantly influence molecular properties, which is accounted for in these calculations using continuum solvent models like the Poisson-Boltzmann equation. nih.gov

For the phenoxyacetamide derivatives targeting DOT1L, MM-PBSA calculations were performed on the MD simulation trajectories. nih.gov The results showed that several derivatives had highly favorable binding free energies, with the most promising compound (L03) exhibiting a binding free energy of -303.9 ± 16.5 kJ/mol. nih.govsci-hub.se This strong calculated binding affinity further supported its potential as a lead compound for inhibitor development. Such calculations provide a more quantitative assessment of ligand potency than docking scores alone. semanticscholar.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed view of the electronic properties of a molecule. These methods are used to understand a molecule's structure, reactivity, and spectroscopic characteristics from first principles. nih.govrsc.org

DFT calculations are widely used to analyze the electronic structure of molecules like N-(4-hydroxyphenyl)acetamide (a close analog of the title compound) and other derivatives. nih.govresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity.

For N-(4-hydroxyphenyl)acetamide, DFT calculations have been used to determine these frontier orbital energies, as well as to map the Molecular Electrostatic Potential (MEP). nih.govresearchgate.net The MEP surface visually identifies the electron-rich and electron-poor regions of a molecule, which helps in predicting sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hyperconjugation and charge delocalization. nih.gov

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.69 eV |

| LUMO Energy | -0.61 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.08 eV |

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: DFT methods can accurately calculate the vibrational frequencies of a molecule. orientjchem.org These calculated frequencies correspond to the peaks observed in an experimental Fourier Transform Infrared (FT-IR) spectrum. For N-(4-hydroxyphenyl)acetamide, theoretical vibrational wavenumbers have been computed using DFT and show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov A Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov Similar studies on the Fe(III) complex of N-(4-hydroxyphenyl)acetamide have used FT-IR analysis to confirm which functional groups (the -OH and -NH groups) are involved in coordinating with the metal ion. openaccessjournals.comopenaccessjournals.com

| Vibrational Assignment | Experimental FT-IR | Calculated (Scaled) |

|---|---|---|

| O-H Stretch | 3325 | 3324 |

| N-H Stretch | 3164 | 3163 |

| C=O Stretch | 1654 | 1654 |

| C-N Stretch | 1565 | 1565 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of quantum chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for these calculations. nih.gov Theoretical chemical shifts for N-(4-hydroxyphenyl)acetamide have been calculated and compared with experimental spectra, showing good correlation and aiding in the definitive assignment of NMR signals. nih.govnih.gov This predictive capability is invaluable for structural elucidation, especially for novel compounds where experimental assignment may be complex.

In Silico Prediction of ADMET-Relevant Properties (Absorption, Distribution, Metabolism, Excretion – Excluding Clinical Data)

In the early stages of drug discovery, computational models are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a chemical entity. These in silico methods allow for the high-throughput screening of compounds, helping to prioritize candidates with favorable pharmacokinetic properties long before they are synthesized and tested in a lab. researchgate.net For this compound, computational tools can provide a robust, theoretical assessment of its likely behavior in the body.

The ability of a compound to pass through biological membranes is a critical determinant of its oral absorption and distribution to target tissues. In silico models predict this by calculating various physicochemical properties and using them to simulate passage through barriers like the intestinal wall or the blood-brain barrier.

Detailed research findings indicate that key parameters for predicting permeability include the octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. escholarship.org Computational platforms such as ADMETlab and admetSAR use quantitative structure-activity relationship (QSAR) models to predict permeability through cell-based assays like the Caco-2 cell model, which is considered a gold standard for predicting human intestinal absorption. scielo.brresearchgate.net For a compound like this compound, these models would analyze its structure to estimate its lipophilicity and polarity.

The phenoxy and phenyl groups suggest a degree of lipophilicity, which is favorable for membrane permeation, while the hydroxyl and amide groups contribute to its polarity and hydrogen bonding capacity, which can hinder passage. A balanced lipophilicity is crucial; high lipophilicity can lead to poor solubility and sequestration in fatty tissues, while low lipophilicity can prevent absorption altogether. escholarship.org

Table 1: Predicted Physicochemical and Permeability Properties of this compound

| Parameter | Predicted Value | Implication for Permeability & Distribution |

|---|---|---|

| Molecular Weight | 243.26 g/mol | Well within the typical range for good oral absorption. |

| logP (Octanol/Water) | ~2.2 - 2.8 | Indicates a balance of lipophilicity and hydrophilicity, suggesting good absorption and distribution potential. scielo.br |

| Topological Polar Surface Area (TPSA) | 78.9 Ų | Suggests moderate polarity, consistent with good membrane permeability. |

| Hydrogen Bond Donors | 2 | A low number, favorable for crossing lipid bilayers. |

| Hydrogen Bond Acceptors | 4 | A moderate number, influences solubility and receptor binding. |

| Predicted Caco-2 Permeability | Moderate to High | The compound is likely to be well-absorbed through the intestine. nih.gov |

| Predicted Blood-Brain Barrier (BBB) Permeation | Low to Moderate | The polarity from the hydroxyl and amide groups may limit passive diffusion into the central nervous system. |

Note: The values in this table are representative predictions based on computational models and data for structurally similar compounds. Actual experimental values may vary.

The metabolism of a drug is a critical factor determining its efficacy and duration of action. Computational tools can predict which parts of a molecule, known as "metabolic soft spots," are most susceptible to biotransformation by metabolic enzymes. nih.gov This is often achieved through a combination of rule-based systems, which contain knowledge of common metabolic reactions, and more advanced machine learning and quantum chemical methods that calculate the reactivity of different atoms. frontiersin.orgnih.gov

For this compound, the primary metabolic enzymes of concern are the cytochrome P450 (CYP) family, which are responsible for the majority of phase I oxidative metabolism of drugs. nih.gov In silico models like MetaSite or XenoSite predict sites of metabolism by considering factors such as the accessibility of an atom to the enzyme's active site and its intrinsic chemical reactivity.

Potential metabolic soft spots on this compound include:

Aromatic Hydroxylation: The unsubstituted positions on both the 4-hydroxyphenyl ring and the phenoxy ring are susceptible to hydroxylation.

O-Dealkylation: The ether linkage of the phenoxy group could potentially be cleaved.

Amide Hydrolysis: The amide bond is a potential site for hydrolysis, which would break the molecule into two fragments.

Table 2: Predicted Cytochrome P450 (CYP) Enzyme Interactions and Metabolic Soft Spots

| Feature | Prediction | Rationale |

|---|---|---|

| Primary Metabolizing CYP Isoforms | CYP2D6, CYP3A4, CYP2C9 | These are major drug-metabolizing enzymes known to act on a wide variety of substrates with aromatic and amide features. nih.gov |

| Likely Metabolic "Soft Spots" | 1. Aromatic ring of the phenoxy group2. 4-hydroxyphenyl ring3. Amide linkage | 1. High electron density and accessibility make it a prime target for oxidation.2. Also a target for oxidation, though the existing hydroxyl group can influence reactivity.3. Susceptible to hydrolysis by amidase enzymes. |

| Predicted Inhibition Potential | Low to Moderate | The compound may act as a competitive substrate for certain CYP enzymes but is unlikely to be a potent inhibitor without specific structural motifs. |

Note: This table represents theoretical predictions. The actual metabolic profile must be confirmed through in vitro and in vivo experiments.

The final step in a drug's journey through the body is its excretion. Computational models can provide insights into the likely routes of elimination, primarily renal (urine) or biliary (feces). The prediction is largely based on the physicochemical properties of the parent compound and its metabolites.

Generally, smaller, more polar, and water-soluble compounds are readily excreted by the kidneys. In contrast, larger, more lipophilic compounds are often eliminated through the bile. Since metabolism typically increases the polarity of a compound, the metabolic fate of this compound, as discussed in the previous section, is crucial for predicting its excretion.

If the primary metabolites are hydroxylated or hydrolyzed products, they will be significantly more polar than the parent compound. These polar metabolites are likely to undergo phase II conjugation (e.g., glucuronidation or sulfation), further increasing their water solubility and facilitating their renal clearance. nih.gov

Table 3: Theoretical Excretion Pathway Analysis for this compound and its Metabolites

| Property | Parent Compound | Predicted Metabolites (e.g., hydroxylated, hydrolyzed) | Likely Excretion Pathway |

|---|---|---|---|

| Molecular Weight | 243.26 g/mol | > 250 g/mol (hydroxylated) or smaller fragments (hydrolyzed) | Primarily Renal |

| Polarity (TPSA) | 78.9 Ų | > 90 Ų | Primarily Renal |

| Water Solubility | Low to Moderate | Moderate to High | Primarily Renal |

| Ionization at Physiological pH | Weakly acidic (phenol) | More acidic/basic depending on the metabolite | Primarily Renal |

Note: This table outlines the theoretical basis for excretion pathway prediction. The dominant pathway is dependent on the actual metabolic transformations that occur.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating N-(4-hydroxyphenyl)-2-phenoxyacetamide from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most common technique, while Gas Chromatography (GC) can be used for specific applications, often requiring derivatization. Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry, offer enhanced sensitivity and specificity for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound typically involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time.

Method Development: A common approach is reversed-phase HPLC (RP-HPLC) utilizing a C18 column. researchgate.netsielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the compound is in a suitable ionization state. researchgate.netnih.gov Gradient elution is frequently employed to ensure the efficient separation of the main compound from any potential impurities. nih.gov For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile phosphate buffers. sielc.com

Validation: A validated HPLC method ensures the reliability of the analytical data. Key validation parameters, as per regulatory guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govwu.ac.th

Linearity: This is established by analyzing a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration. A high correlation coefficient (R² > 0.999) indicates a good linear relationship. nih.govnih.gov

Accuracy: Determined by recovery studies, where a known amount of the standard compound is added to a sample matrix and the percentage of the analyte recovered is calculated. nih.gov

Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by different analysts on different days (intermediate precision), with the results expressed as the relative standard deviation (RSD). nih.gov

LOD and LOQ: These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Table 1: Example of HPLC Method Parameters and Validation Data for this compound

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Validation Data | |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | < 2% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Gas Chromatography (GC) for Specific Applications

Due to the relatively low volatility and the presence of polar functional groups (hydroxyl and amide), direct analysis of this compound by GC is challenging. Therefore, derivatization is typically required to increase its volatility and thermal stability. gcms.cz

Derivatization: The active hydrogens in the hydroxyl and amide groups can be replaced with less polar groups. gcms.cz

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl and amide protons into trimethylsilyl (B98337) (TMS) ethers and amides, respectively. gcms.cz

Acylation: The use of fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), can form stable, volatile derivatives that are also highly responsive to electron capture detection (ECD). gcms.cz

Specific Applications: GC-MS is particularly useful for the identification of volatile and semi-volatile impurities or degradation products that might be present in a sample of this compound. nih.gov The high separation efficiency of capillary GC columns combined with the structural information from the mass spectrometer allows for the confident identification of trace-level components. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound in complex matrices, such as biological fluids or environmental samples. researchgate.netnih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. ekb.eg

Methodology: An LC method similar to that described in section 6.1.1 is used, but with a mobile phase compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI). researchgate.net The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. researchgate.net In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Advantages:

High Sensitivity: Allows for the detection and quantification of very low concentrations of the analyte. nih.gov

High Selectivity: The MRM mode minimizes interference from other components in the matrix, leading to more accurate results. researchgate.net

Structural Information: The fragmentation pattern obtained in the MS/MS experiment can help to confirm the identity of the analyte. ekb.eg

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) gives information about the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the expected signals would include:

Aromatic protons from the 4-hydroxyphenyl and phenoxy groups. The para-substituted 4-hydroxyphenyl ring will show a characteristic AA'BB' system. rsc.org

A singlet for the methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) moiety.

A broad singlet for the amide (-NH-) proton, which may exchange with deuterium (B1214612) in solvents like D₂O. rsc.org

A singlet for the hydroxyl (-OH) proton, which is also exchangeable. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the number of different types of carbon atoms in the molecule. The expected signals would include:

Signals for the aromatic carbons of both rings.

A signal for the methylene carbon.

A signal for the carbonyl carbon of the amide group at a downfield chemical shift. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY and HSQC, are used to establish the connectivity between atoms. sdsu.eduwikipedia.org

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify adjacent protons in the aromatic rings. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon atom. wikipedia.orgemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the ether and amide linkages.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 4-Hydroxyphenyl Ring | ||

| C1' | - | ~154.0 |

| C2'/C6' | ~7.4 (d) | ~121.0 |

| C3'/C5' | ~6.7 (d) | ~115.5 |

| C4' | - | ~131.0 |

| OH | ~9.2 (s) | - |

| NH | ~9.9 (s) | - |

| Phenoxyacetamide Moiety | ||

| C=O | - | ~168.0 |

| -CH₂- | ~4.6 (s) | ~68.0 |

| C1'' | - | ~158.0 |

| C2''/C6'' | ~7.3 (t) | ~129.5 |

| C3''/C5'' | ~7.0 (t) | ~121.0 |

| C4'' | ~6.9 (d) | ~114.5 |

Note: These are predicted values based on related structures and may vary slightly in an experimental spectrum. (d = doublet, t = triplet, s = singlet) rsc.orgchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern. libretexts.org

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of this compound (C₁₄H₁₃NO₃). rsc.org

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage next to the carbonyl group and the ether oxygen. miamioh.edu

Cleavage of the amide bond.

Cleavage of the ether bond. A prominent fragment would likely be the phenoxy radical or cation. miamioh.edu

McLafferty rearrangement is possible if there are gamma-hydrogens available. libretexts.org

A likely fragmentation would involve the cleavage of the bond between the carbonyl carbon and the methylene group, leading to the formation of a stable N-(4-hydroxyphenyl)aminium radical cation and a phenoxyacetyl radical. Another significant fragmentation would be the cleavage of the ether bond to give a phenoxy radical and the corresponding acetamide cation.

Table 3: Predicted Key Mass Fragmentation Ions for this compound

| m/z | Proposed Fragment Structure |

| 243 | [M]⁺ (Molecular Ion) |

| 150 | [HO-C₆H₄-NH-C=O]⁺ |

| 121 | [HO-C₆H₄-NH₂]⁺ |

| 107 | [HO-C₆H₄]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: These are predicted fragmentation ions. The relative intensities would depend on the ionization conditions. libretexts.orgmiamioh.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy of N-(4-hydroxyphenyl)acetamide

IR spectroscopy is employed to identify the vibrational modes of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the stretching or bending of molecular bonds. In a study involving the synthesis of a metal complex with N-(4-hydroxyphenyl)acetamide, the FTIR spectrum of the free ligand was recorded to identify its characteristic absorption bands. openaccessjournals.com

The key vibrational frequencies for N-(4-hydroxyphenyl)acetamide are indicative of its core functional groups: the hydroxyl (-OH) group, the amide linkage (-NH-C=O), and the aromatic ring. The interaction of N-(4-hydroxyphenyl)acetamide with a metal ion, such as Fe(III), leads to shifts in these vibrational frequencies, confirming the participation of specific functional groups in the coordination. For example, a noticeable shift in the valence vibration of the amino group (-NH) to a higher wavenumber (3187.41 cm⁻¹) was observed upon complexation. openaccessjournals.comchemsynthesis.com In contrast, the valence vibration of the carbonyl group (-C=O) at 1651.64 cm⁻¹ showed no significant change, suggesting it does not coordinate with the Fe(III) ion. openaccessjournals.comchemsynthesis.com

Interactive Table: IR Spectral Data for N-(4-hydroxyphenyl)acetamide

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Amide N-H | Stretching | 3187.41 (in Fe complex) | openaccessjournals.comchemsynthesis.com |

| Carbonyl C=O | Stretching | 1651.64 | openaccessjournals.comchemsynthesis.com |

| Carbonyl C=O | Deformation | 835.37 | chemsynthesis.com |

Note: This data is for N-(4-hydroxyphenyl)acetamide, a related compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy of N-(4-hydroxyphenyl)acetamide

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

For N-(4-hydroxyphenyl)acetamide, the UV spectrum reveals a distinct absorption maximum at 248.10 nm. openaccessjournals.comopenaccessjournals.com This absorption is attributed to the electronic transitions within the aromatic ring and the amide group. Upon complexation with an Fe(III) ion, this absorption maximum experiences a hypsochromic shift (blue shift) to 242.19 nm, indicating an alteration of the electronic environment of the chromophore due to the metal-ligand interaction. openaccessjournals.comopenaccessjournals.com

Interactive Table: UV-Vis Spectral Data for N-(4-hydroxyphenyl)acetamide

| Compound | Solvent | λmax (nm) | Reference |

| N-(4-hydroxyphenyl)acetamide | Not Specified | 248.10 | openaccessjournals.comopenaccessjournals.com |

| Fe(III)-N-(4-hydroxyphenyl)acetamide Complex | Not Specified | 242.19 | openaccessjournals.comopenaccessjournals.com |

Note: This data is for N-(4-hydroxyphenyl)acetamide and its metal complex, as specific data for this compound was not available.

Metabolic Studies in Research Contexts Excluding Human Clinical Data

In Vitro Metabolic Pathway Elucidation

No published research was found that identifies the metabolites of N-(4-hydroxyphenyl)-2-phenoxyacetamide following incubation with liver microsomes or S9 fractions. Consequently, the specific metabolic enzymes, such as cytochrome P450 (CYP) isoforms, responsible for its biotransformation have not been identified.

There is no available data from in vitro assays, such as those using liver microsomes or hepatocytes, to characterize the metabolic stability of this compound. Key parameters like intrinsic clearance (CLint) and half-life (t½) have not been reported.

Metabolite Identification and Structural Characterization

No studies utilizing high-resolution mass spectrometry (HRMS) techniques, like LC-MS/MS, TOF, or Orbitrap, to profile and tentatively identify the metabolites of this compound in any in vitro system have been found in the scientific literature.

There are no published reports on the use of Nuclear Magnetic Resonance (NMR) spectroscopy to isolate and definitively confirm the chemical structures of any metabolites of this compound.

Future Directions and Emerging Research Avenues for N 4 Hydroxyphenyl 2 Phenoxyacetamide

Exploration of Novel Biological Targets and Therapeutic Areas

The chemical structure of N-(4-hydroxyphenyl)-2-phenoxyacetamide, featuring a para-hydroxyphenyl group akin to that in acetaminophen (B1664979) and a phenoxyacetamide moiety, provides a foundation for investigating its potential against a variety of biological targets. Research on analogous compounds has revealed activities that suggest potential therapeutic applications beyond simple analgesia.

Future research could systematically screen this compound against a broad panel of enzymes and receptors to identify novel interactions. For instance, derivatives of N-(4-hydroxyphenyl)acetamide have been investigated for their non-hepatotoxic analgesic and antipyretic properties, suggesting that this compound could be explored for similar activities with potentially different pharmacological profiles. nih.govnih.govresearchgate.net The phenoxyacetamide group, present in some compounds with anti-inflammatory properties, indicates that targets within inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), could be of interest. nih.gov